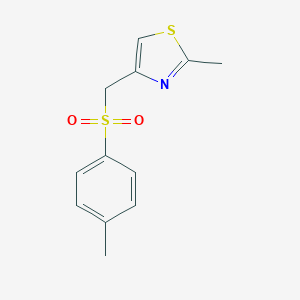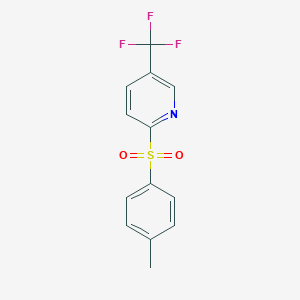![molecular formula C12H14BrNO3 B274627 5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid](/img/structure/B274627.png)
5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid, also known as BBABA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBABA is a derivative of 3-bromobenzylamine and is a white to off-white powder with a molecular formula of C14H14BrNO3.
Mécanisme D'action
The mechanism of action of 5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to have antiviral activity against herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation.
Another area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility and reduced toxicity. These derivatives could be used to enhance the efficacy of this compound in various applications.
In conclusion, this compound is a compound with significant potential for various scientific applications. Its broad-spectrum activity against microorganisms, potential as an anticancer agent, and ease of synthesis make it an attractive option for further research.
Méthodes De Synthèse
5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromobenzylamine with diethyl oxalate to form an intermediate compound. This intermediate compound is then reacted with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
5-[(3-Bromobenzyl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been shown to have potential as an anticancer agent.
Propriétés
Formule moléculaire |
C12H14BrNO3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
5-[(3-bromophenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(16)17/h1,3-4,7H,2,5-6,8H2,(H,14,15)(H,16,17) |
Clé InChI |
HDQNCIYOTQIECT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)CCCC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)CNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)